7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
説明
This compound is a pharmaceutical intermediate used in the preparation of gefitinib . Gefitinib is an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase, an enzyme that regulates intracellular signalling pathways associated with the proliferation and survival of cancer cells .
Synthesis Analysis
An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .Molecular Structure Analysis
The molecular formula of the compound is C16H21N3O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The synthesis of gefitinib involves a series of chemical reactions, including the synthesis, isolation, and characterization of novel intermediates . These intermediates were characterized using NMR, mass spectroscopy, DSC, and XRPD analyses .Physical And Chemical Properties Analysis
The compound has a melting point of 233-236 °C and a predicted boiling point of 519.5±60.0 °C . Its predicted density is 1.32±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .科学的研究の応用
Anticancer Potential
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine and its derivatives have shown potential as anticancer agents. Studies have synthesized various derivatives of this compound, revealing their cytotoxic activities in vitro. For example, N-substituted (1,3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives have been identified as a potential class of anticancer agents (Dave et al., 2012). Additionally, some compounds possess antitumor activity against Bcap-37 cells in vitro, with significant antiproliferation activity observed (Ouyang Gui-ping, 2012).
Radiopharmaceutical Applications
This compound has been used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. For instance, [11C]gefitinib, synthesized using a derivative of this compound, is a high-affinity inhibitor for epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for imaging studies in cancer research (Holt et al., 2006).
Vibrational and Theoretical Studies
Vibrational and theoretical studies of N-(3-chloro-4fluoro-phenyl)-7-methoxy-6-(3-morpholin-4ylpropoxy)-quinazolin-4-amine (GEF), a derivative, have been conducted. These studies provide insights into the molecular interactions and properties of such compounds, which are crucial for their applications in medicinal chemistry (Mıhçıokur & Özpozan, 2015).
Apoptotic Effects in Cancer Cells
A study on a new heterocyclic compound derived from 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one demonstrated its ability to induce apoptotic cell death in human bone cancer cells. This compound was found to block the proliferation of Saos-2 bone cancer cells and promote the accumulation of reactive oxygen species (ROS) in these cells, suggesting its potential as a therapeutic agent in cancer treatment (Lv & Yin, 2019).
Insecticidal Efficacy
The insecticidal efficacy of novel bis quinazolinone derivatives, which include modifications of the this compound structure, has been explored. These derivatives showed potential as insecticides, indicating the compound's utility beyond medicinal applications (El-Shahawi et al., 2016).
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It has a higher affinity for the ATP binding site in the EGFR tyrosine kinase domain than ATP itself . This results in the inhibition of the normal EGFR signaling pathway, which can lead to inhibition of cell proliferation and induction of apoptosis (programmed cell death) .
Biochemical Pathways
The compound’s action primarily affects the EGFR tyrosine kinase enzyme pathway . By inhibiting this pathway, it prevents the activation of downstream signaling pathways involved in cell proliferation, angiogenesis, and other processes that promote cancer cell growth and survival .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the feces and urine .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cancer cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially delay the progression of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the cancer cells themselves . .
Safety and Hazards
The compound is hazardous to the aquatic environment and has long-term effects . It is also classified as a reproductive toxicant, Category 1B . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .
特性
IUPAC Name |
7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-24-16-14(26-10-2-6-22-8-11-25-12-9-22)4-3-13-15(16)21-18(19)23-7-5-20-17(13)23/h3-4,19-20H,2,5-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZRQHSFISGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。